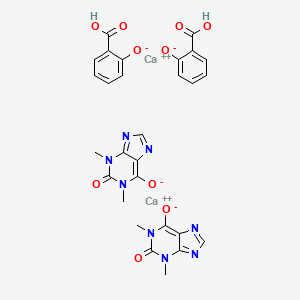
1,3-Dimethylxanthine calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylxanthine calcium, also known as theophylline calcium, is a compound that belongs to the methylxanthine class of drugs. It is a derivative of xanthine and is commonly found in tea, coffee, and cocoa. Theophylline calcium is primarily used for its bronchodilator effects, making it useful in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylxanthine calcium typically involves the methylation of xanthine. One common method is the reaction of xanthine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield 1,3-dimethylxanthine .
Industrial Production Methods
Industrial production of this compound often involves the extraction of theophylline from natural sources such as tea leaves or coffee beans. The extracted theophylline is then reacted with calcium salts to form the calcium complex .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylxanthine calcium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: 1,3-Dimethyluric acid.
Substitution: Various substituted xanthine derivatives.
Applications De Recherche Scientifique
1,3-Dimethylxanthine calcium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Medicine: Theophylline calcium is used in the treatment of respiratory diseases due to its bronchodilator effects.
Industry: It is used in the formulation of pharmaceuticals and dietary supplements.
Mécanisme D'action
1,3-Dimethylxanthine calcium exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to an increase in cyclic AMP levels, which results in bronchodilation.
Adenosine Receptor Antagonism: It blocks adenosine receptors, preventing bronchoconstriction and promoting relaxation of smooth muscles.
Calcium Release: It stimulates the release of calcium from intracellular stores, which can affect various cellular processes.
Comparaison Avec Des Composés Similaires
1,3-Dimethylxanthine calcium is similar to other methylxanthines such as caffeine and theobromine. it has unique properties that make it particularly useful in medical applications:
Caffeine (1,3,7-Trimethylxanthine): Primarily used as a central nervous system stimulant.
Theobromine (3,7-Dimethylxanthine): Found in chocolate, it has milder stimulant effects and is primarily used for its diuretic properties.
Propriétés
Numéro CAS |
37287-41-5 |
|---|---|
Formule moléculaire |
C28H24Ca2N8O10 |
Poids moléculaire |
712.7 g/mol |
Nom IUPAC |
dicalcium;2-carboxyphenolate;1,3-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/2C7H8N4O2.2C7H6O3.2Ca/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;2*8-6-4-2-1-3-5(6)7(9)10;;/h2*3,12H,1-2H3;2*1-4,8H,(H,9,10);;/q;;;;2*+2/p-4 |
Clé InChI |
RDVKJCZNAMHCPS-UHFFFAOYSA-J |
SMILES canonique |
CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Ca+2].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B12103356.png)
![4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B12103357.png)
![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)
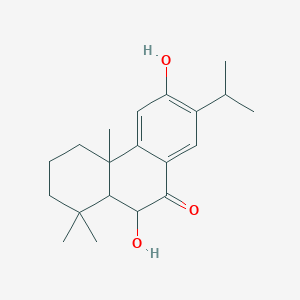
![[(2R)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B12103372.png)

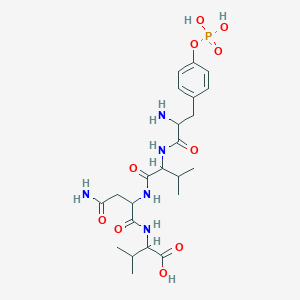
![(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)
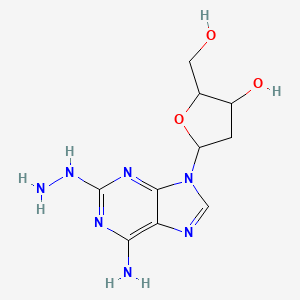

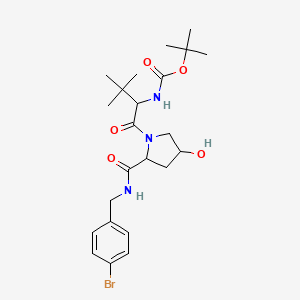
![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)

